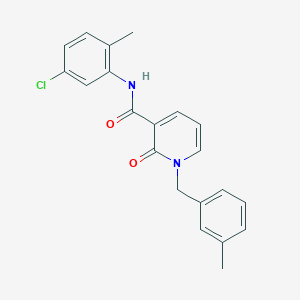

![molecular formula C22H26N4O7S3 B2614678 Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-52-5](/img/structure/B2614678.png)

Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

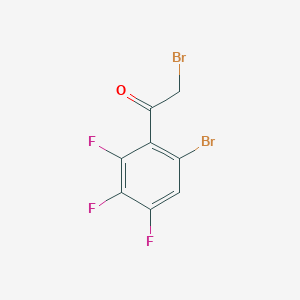

Descripción

“Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C22H26N4O7S3 . It has an average mass of 554.659 Da and a monoisotopic mass of 554.096375 Da . This compound is offered by Benchchem for CAS No. 865247-52-5. It is a versatile compound with immense potential in scientific research.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, a compound related to 1,2-benzisothiazole derivatives, exhibits interesting chemical behaviors useful in synthetic chemistry. For instance, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate demonstrates a mixture of tautomers that undergo decomposition to form (1,2-benz-isothiazol-3-yl)acetonitrile under certain conditions. This property is leveraged in the synthesis of various derivatives, showing the versatility of compounds within this chemical family for producing potentially biologically active molecules or intermediates for further chemical transformations (Carrington et al., 1972).

Catalysis and Green Chemistry

The synthesis of benzimidazole derivatives, facilitated by ionic liquid catalytic systems, represents a green chemistry approach, utilizing atmospheric air as an oxidant. This method underscores the compound's role in facilitating environmentally friendly synthetic routes, offering high yields and short reaction times, and highlighting its application in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Khazaei et al., 2011).

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of complex molecules, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These reactions involve interactions with various arylidinemalononitrile derivatives, showcasing the compound's utility in generating a wide range of chemically diverse and structurally complex products, which could have applications in drug development and material science (Mohamed, 2014).

Antithrombotic Treatment Potential

Research into GPIIb/IIIa integrin antagonists has revealed compounds with significant oral availability and human platelet aggregation inhibitory activity. These findings suggest potential therapeutic applications, especially in antithrombotic treatment during the acute phase. The study of such compounds illustrates the broader pharmaceutical applications of this compound derivatives in developing new medications (Hayashi et al., 1998).

Propiedades

IUPAC Name |

ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O7S3/c1-4-25(5-2)36(31,32)16-9-7-15(8-10-16)21(28)24-22-26(14-20(27)33-6-3)18-12-11-17(35(23,29)30)13-19(18)34-22/h7-13H,4-6,14H2,1-3H3,(H2,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHDUNULRJUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide](/img/structure/B2614596.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)

![(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2614610.png)

![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)

![3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2614612.png)

![N-mesityl-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2614618.png)